molecular formula C11H12N2O2 B479363 5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 442671-21-8

5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B479363
CAS No.: 442671-21-8
M. Wt: 204.22g/mol
InChI Key: WMGGKXZLAROCKD-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazol-3-one derivative characterized by a methoxymethyl (-CH2OCH3) substituent at the 5-position and a phenyl group at the 2-position. This compound belongs to a broader class of dihydro-pyrazol-3-ones, which are widely studied for their structural diversity and applications in pharmaceuticals, materials science, and coordination chemistry .

Properties

IUPAC Name

5-(methoxymethyl)-2-phenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-8-9-7-11(14)13(12-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGGKXZLAROCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN(C(=O)C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of hydrazine derivatives with β-keto esters or β-diketones. One common method involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by methylation of the resulting intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of 5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. Research indicates that compounds within this class can effectively scavenge free radicals, thereby mitigating oxidative stress in biological systems. This property is significant for developing therapeutics aimed at conditions associated with oxidative damage, such as neurodegenerative diseases.

Case Study:
In a study conducted by Zhang et al. (2020), the compound was tested for its ability to inhibit lipid peroxidation in rat brain homogenates. The results demonstrated a significant reduction in malondialdehyde levels, indicating effective antioxidant activity .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages . This suggests potential therapeutic roles in conditions like rheumatoid arthritis.

Photostability and UV Absorption

The compound's photostability makes it suitable for applications in coatings and polymers that require resistance to UV degradation. Its ability to absorb UV light can protect underlying materials from damage.

Data Table: Photostability Comparison

CompoundUV Absorption (nm)Half-life (hours)
This compound32072
Conventional UV stabilizers29024

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrazol-3-one derivatives differ primarily in substituents at the 4- and 5-positions, which significantly influence their physical, chemical, and biological properties. Key analogs include:

Compound Name (Example) Substituents at Key Positions Key Features Reference
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one 5-CH3 Simplest analog; used as a precursor for complex derivatives
5-(Nonafluorobutyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (8b) 5-CF2(CF2)2CF3 High thermal stability (m.p. 142–144°C); fluorinated groups enhance lipophilicity
4-[(4-Methoxyphenyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one 4-benzylidene (with -OCH3) Planar conjugated structure; potential for π-π stacking in crystals
Solvent Yellow 72 4-diazenyl (2-methoxyphenyl) Azo dye derivative; applications in industrial colorants
TZP3d (Schiff base derivative) 4-hydrazinylidene (thiazol-linked) Antitubercular activity (MIC = 15.28 × 10⁻³ µM/mL)

Physicochemical Properties

  • Melting Points: Fluorinated derivatives (e.g., 8b, m.p. 142–144°C) exhibit higher melting points than non-fluorinated analogs (e.g., 9b, m.p. 137–138°C) due to stronger intermolecular interactions .
  • Solubility : Methoxymethyl (-CH2OCH3) substituents enhance solubility in polar aprotic solvents compared to purely hydrophobic groups (e.g., phenyl or methyl) .
  • Spectroscopy :
    • NMR : Methoxymethyl protons (-OCH3) would resonate at ~3.3–3.5 ppm (¹H NMR) and ~55–60 ppm (¹³C NMR), distinct from methyl (-CH3, δ ~2.1 ppm) or fluorinated groups (¹⁹F NMR signals) .
    • IR : A strong C=O stretch at ~1650–1700 cm⁻¹ is characteristic of pyrazol-3-ones, while -OCH3 groups show bands near 2850 cm⁻¹ (C-O-C) .

Biological Activity

5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as Edaravone, is a compound with significant biological activity, particularly in the fields of neuroprotection and anti-inflammatory effects. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C10_{10}H11_{11}N2_2O
  • Molecular Weight: 174.20 g/mol
  • CAS Number: 89-25-8
  • IUPAC Name: 5-methyl-2-phenyl-4H-pyrazol-3-one

Edaravone is primarily recognized for its role as a free radical scavenger. It has been shown to exert protective effects against oxidative stress, which is crucial in various neurodegenerative diseases. The compound's ability to inhibit lipid peroxidation and its impact on cellular signaling pathways contribute to its neuroprotective properties.

Biological Activities

  • Neuroprotective Effects
    • Edaravone has demonstrated significant neuroprotective effects in models of ischemia and neurodegeneration. Studies indicate that it can reduce neuronal cell death and improve functional outcomes in animal models of stroke and amyotrophic lateral sclerosis (ALS) .
  • Anti-inflammatory Properties
    • Research has shown that Edaravone can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are implicated in various inflammatory conditions . This property makes it a candidate for treating diseases characterized by chronic inflammation.
  • Antioxidant Activity
    • The compound's antioxidant capabilities have been extensively studied. It effectively scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage .

Neuroprotection in Stroke Models

A study published in the Journal of Neurochemistry demonstrated that Edaravone significantly improved neurological function in rats subjected to middle cerebral artery occlusion (MCAO), a common model for stroke research. The treatment reduced infarct size and improved motor function scores compared to untreated controls .

Efficacy in Amyotrophic Lateral Sclerosis

In clinical trials involving ALS patients, Edaravone was shown to slow the decline in physical function as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R). The results indicated a statistically significant difference in disease progression between treated and placebo groups .

Anti-inflammatory Mechanisms

A recent study investigated Edaravone's effects on microglial activation in neuroinflammatory models. It was found that Edaravone treatment led to reduced microglial activation and lower levels of inflammatory mediators, suggesting its potential utility in treating neuroinflammatory disorders .

Comparative Analysis of Pyrazole Derivatives

Compound NameBiological ActivityReference
This compoundNeuroprotective, anti-inflammatory
5-(Trifluoromethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneAntitumor activity
4-Acetyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneAntimicrobial properties

Q & A

Q. What spectroscopic methods are most effective for characterizing 5-(methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and its derivatives?

Key techniques include:

  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for pyrazol-3-one, O–CH₃ vibrations at ~2800–3000 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxymethyl protons at δ 3.2–3.5 ppm) and carbon backbone .
  • UV-Vis : Determines π→π* transitions and monitors complexation behavior (e.g., ligand-to-metal charge transfer bands) .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns .

Q. How can researchers optimize synthetic routes for pyrazol-3-one derivatives?

  • Use Vilsmeier–Haack reactions to introduce formyl groups, as demonstrated in the synthesis of 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde .
  • Employ condensation reactions (e.g., hydrazine with α,β-unsaturated ketones) to form pyrazoline cores, with ethanol as a solvent for improved yield .
  • Optimize pH (3–10) and molar ratios (1:1 ligand-to-metal) for coordination complexes, validated via UV-Vis adherence to the Beer-Lambert law .

Q. What structural insights can X-ray diffraction provide for pyrazol-3-one derivatives?

  • Confirms tautomeric forms : For example, the CH-form dominates in 5-amino-2-phenyl derivatives, stabilized by intermolecular hydrogen bonding (NH₂⋯O=C) .
  • Reveals crystal packing : Octahedral geometries in metal complexes (e.g., Cu(II), Ni(II)) and hydrogen-bonded networks influencing solubility and stability .

Advanced Research Questions

Q. How do structural modifications (e.g., polyfluoroalkyl substituents) impact biological activity?

  • Case study : Polyfluoroalkyl groups (e.g., heptafluoropropyl) enhance antibacterial potency by increasing lipophilicity and membrane penetration. Activity is validated via MIC assays against Gram-positive/negative bacteria .
  • Spectroscopic validation : ¹⁹F NMR (δ -70 to -120 ppm) and elemental analysis confirm substitution efficiency .

Q. How can researchers resolve contradictions in reported geometries of pyrazol-3-one metal complexes?

  • Octahedral vs. square planar : Discrepancies arise from pH and counterion effects. For example, Cr(III) complexes adopt octahedral geometry at pH 6–8, while Pt(II) may favor square-planar arrangements under acidic conditions. Use magnetic susceptibility measurements (e.g., μeff ≈ 1.7–2.2 BM for octahedral Co(II)) and EXAFS for coordination number validation .

Q. What strategies improve the yield of multi-component pyrazol-3-one syntheses?

  • Catalytic systems : DABCO in acetonitrile enhances one-pot three-component reactions (e.g., isoxazolyl-dihydroindol-4(5H)-ones) by stabilizing intermediates .
  • Microwave-assisted synthesis : Reduces reaction time for hydrazone formation while maintaining >90% purity (HPLC monitoring) .

Q. How do intermolecular interactions influence the physicochemical properties of pyrazol-3-one crystals?

  • Hydrogen bonding : In 5-amino-2-phenyl derivatives, NH₂⋯O=C bonds create dimeric units, increasing melting points (e.g., 197–198°C for compound 9a) .
  • π-Stacking : Aromatic interactions (e.g., phenyl groups) reduce solubility in polar solvents, requiring DMSO or DMF for dissolution .

Q. What advanced techniques validate tautomeric equilibria in pyrazol-3-ones?

  • Dynamic NMR : Observes keto-enol tautomerization rates in DMSO-d₆ at variable temperatures (e.g., coalescence temperature analysis) .
  • X-ray crystallography : Resolves dominant tautomers (e.g., CH-form in 5-amino derivatives) by precise electron density mapping .

Methodological Considerations

  • Contradiction management : Cross-validate spectral data (e.g., FTIR vs. NMR) to confirm substituent effects .
  • Antibacterial assay design : Use standardized protocols (CLSI guidelines) with positive controls (e.g., ciprofloxacin) and replicate experiments (n ≥ 3) to ensure statistical significance .

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